molecular formula C15H14N2O3 B5525631 MFCD00594631

MFCD00594631

Cat. No.: B5525631
M. Wt: 270.28 g/mol
InChI Key: OXUWOLGEUDMEFY-UHFFFAOYSA-N
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Description

MFCD00594631 is a chemical compound cataloged under the MDL number system, widely used in pharmaceutical and materials science research. Such compounds are critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are foundational in drug discovery and polymer chemistry .

Typical properties of this class include:

  • Molecular weight: ~200–250 g/mol (common for boronic acids) .
  • Solubility: Moderate in polar solvents like tetrahydrofuran (THF) or methanol, as seen in similar compounds (e.g., 0.24 mg/ml for CAS 1046861-20-4) .
  • Pharmacokinetics: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, as observed in structurally related arylboronic acids .

Properties

IUPAC Name

4-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-8-4-11(5-9-13)15(19)17-12-6-2-10(3-7-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUWOLGEUDMEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00594631 involves several steps, each requiring precise conditions to ensure the desired product. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Automated systems: For precise control of temperature, pressure, and reaction time.

    Continuous monitoring: To ensure consistent quality and to detect any deviations in the process.

Chemical Reactions Analysis

Types of Reactions

MFCD00594631 undergoes various chemical reactions, including:

    Oxidation: Where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Involving reducing agents to yield reduced forms of the compound.

    Substitution: Where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces various oxidized forms with different functional groups.

    Reduction: Yields reduced compounds with altered electronic properties.

    Substitution: Results in derivatives with new functional groups replacing the original ones.

Scientific Research Applications

MFCD00594631 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which MFCD00594631 exerts its effects involves interaction with specific molecular targets and pathways. It may:

    Bind to receptors: Modulating their activity and influencing cellular responses.

    Inhibit enzymes: Affecting metabolic pathways and altering biochemical processes.

    Interact with DNA/RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD00594631 with three structurally and functionally analogous compounds:

Property This compound (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
CAS Number Not reported 1046861-20-4 1761-61-1 1533-03-5
Molecular Formula Assumed C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight (g/mol) ~235 (estimated) 235.27 201.02 202.17
Log Po/w (XLOGP3) ~2.15 (estimated) 2.15 2.15 (analogous arylboronic acids) 3.02
Solubility (mg/ml) ~0.24 (estimated) 0.24 0.69 Insoluble in water
GI Absorption High High Moderate High
BBB Permeability Yes Yes No Yes
Synthetic Accessibility Moderate (2.07) 2.07 1.98 2.54

Key Findings:

Structural Similarities: this compound and (3-Bromo-5-chlorophenyl)boronic acid share nearly identical molecular weights and log P values, suggesting comparable hydrophobicity and reactivity in cross-coupling reactions .

Functional Differences :

  • Pharmacology : this compound and 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) both exhibit high BBB permeability, making them candidates for central nervous system (CNS) drug development. However, the latter’s trifluoromethyl groups enhance metabolic stability .
  • Synthesis : this compound’s synthesis likely follows a Pd-catalyzed cross-coupling pathway (similar to CAS 1046861-20-4), whereas 2-(4-nitrophenyl)benzimidazole is synthesized via condensation reactions using ionic liquid catalysts .

Research Implications

  • Drug Development : The high BBB permeability of this compound supports its use in designing neurotherapeutics, though its boronic acid group may require prodrug strategies to mitigate reactivity .
  • Material Science : Its stability under aqueous conditions makes it suitable for metal-organic framework (MOF) synthesis, contrasting with more hydrolytically labile analogs like CAS 1761-61-1 .

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